REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.CS(O)(=O)=O.[Br:17][C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([CH3:25])[CH:24]=1)[NH2:21]>O1CCOCC1>[Br:17][C:18]1[CH:19]=[C:20]([NH:21][C:2]2[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=2)[CH:22]=[C:23]([CH3:25])[CH:24]=1
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Name
|
|
Quantity
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182 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
|
97.5 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
|
162.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(N)C=C(C1)C
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Name
|
|
Quantity
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2 L
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
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then cooled
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
ADDITION
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Details
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The residue was diluted with water (2 L)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×2 L)
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Type
|
WASH
|
Details
|
washed with water (2×2 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C)NC1=NC=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 602 mmol | |
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |